6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride
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Overview
Description
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride is a chemical compound with the molecular formula C7H18Cl3N3. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiroheptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride typically involves the reaction of 2-methyl-2-azaspiro[3.3]heptane with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-methyl-2-azaspiro[3.3]heptane+hydrazine hydrate+HCl→6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azaspiroheptane derivatives.
Scientific Research Applications
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. This compound may also interact with enzymes and receptors, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: A related compound with a similar spirocyclic structure but lacking the hydrazinyl group.
6-Hydrazinyl-2-azaspiro[3.3]heptane: Similar structure but without the methyl group.
Uniqueness
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H18Cl3N3 |
---|---|
Molecular Weight |
250.6 g/mol |
IUPAC Name |
(2-methyl-2-azaspiro[3.3]heptan-6-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C7H15N3.3ClH/c1-10-4-7(5-10)2-6(3-7)9-8;;;/h6,9H,2-5,8H2,1H3;3*1H |
InChI Key |
FPXJYVPYORUJEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CC(C2)NN.Cl.Cl.Cl |
Origin of Product |
United States |
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